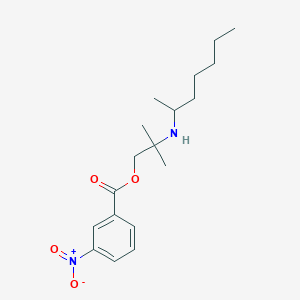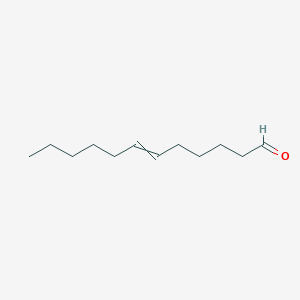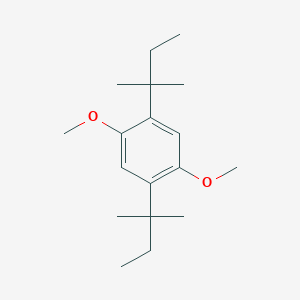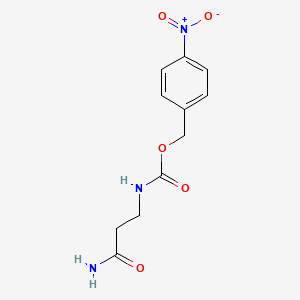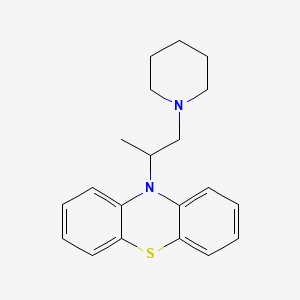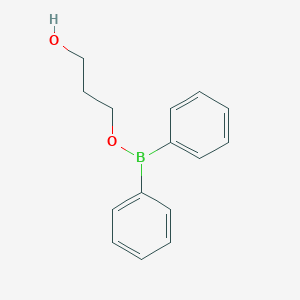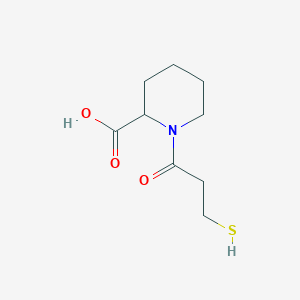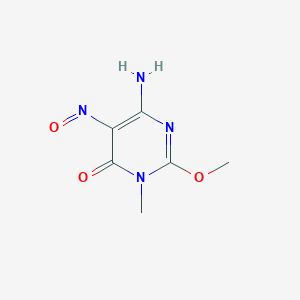
2-(Methylselanyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylselanyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methylselanyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylselanyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with a methylselanyl reagent under controlled conditions. For instance, the reaction can be carried out using methylselanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds at room temperature or slightly elevated temperatures, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could include the catalytic hydrogenation of a precursor compound, followed by selective selenation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
化学反応の分析
Types of Reactions
2-(Methylselanyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
2-(Methylselanyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Methylselanyl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring.
Methylcyclohexanone: A methyl-substituted cyclohexanone.
Uniqueness
2-(Methylselanyl)cyclohexan-1-one is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
76436-39-0 |
|---|---|
分子式 |
C7H12OSe |
分子量 |
191.14 g/mol |
IUPAC名 |
2-methylselanylcyclohexan-1-one |
InChI |
InChI=1S/C7H12OSe/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 |
InChIキー |
HQCAYEXPODDCEX-UHFFFAOYSA-N |
正規SMILES |
C[Se]C1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



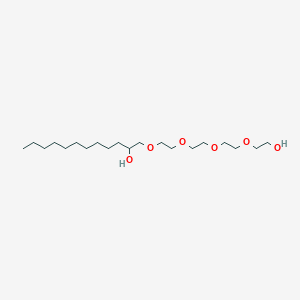
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
